2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of 4-bromo-3-fluorophenylboronic acid with 7-methylimidazo[1,2-a]pyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow systems, which offer advantages such as improved reaction control, higher yields, and enhanced safety. The use of microreactor technology allows for precise control over reaction parameters, leading to more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic aromatic substitution due to the presence of the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: Suzuki-Miyaura coupling is a prominent reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different boronic acids can yield a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential therapeutic effects.
Material Science: Employed in the development of new materials with unique electronic properties.
Biological Studies: Investigated for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-3-fluorophenyl)-imidazo[1,2-a]pyridine
- 7-Methylimidazo[1,2-a]pyridine
Uniqueness
2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual substitution pattern is less common and provides distinct properties compared to other similar compounds .
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2/c1-9-4-5-18-8-13(17-14(18)6-9)10-2-3-12(16)11(15)7-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAPJTUMPUAZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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